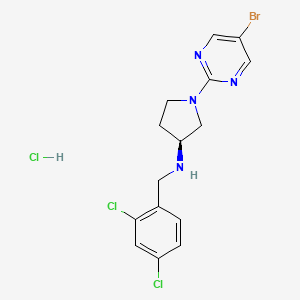

Chlorhydrate de LY 2389575

Vue d'ensemble

Description

LY 2389575 hydrochloride is a selective negative allosteric modulator of mGlu3 receptors . It exhibits more than 65-fold selectivity for mGlu3 over other mGlu receptors . It has been found to abolish the neuroprotective action of LY 379268 against amyloid β toxicity in mixed cortical neuronal and astrocyte cell cultures .

Molecular Structure Analysis

The chemical name of LY 2389575 hydrochloride is (3S)-N-(2,4-Dichlorobenzyl)-1-(5-bromopyrimidin-2-yl)pyrrolidinyl-3-amine hydrochloride . Its molecular weight is 438.58 and its molecular formula is C15H15BrCl2N4.HCl .

Physical And Chemical Properties Analysis

LY 2389575 hydrochloride is an off-white solid . It has a solubility of less than 8.77mg/ml in DMSO . It should be stored in a desiccated state at room temperature .

Applications De Recherche Scientifique

Modulateur allostérique négatif de mGlu3

Le chlorhydrate de LY 2389575 est un modulateur allostérique négatif (NAM) sélectif et non compétitif de mGlu3, avec une valeur de CI50 de 190 nM . Cela signifie qu'il peut se lier au récepteur mGlu3 et diminuer son activité, ce qui pourrait avoir des implications dans divers troubles neurologiques et psychiatriques où le glutamate joue un rôle clé.

Induction des niveaux de Mrc1

Une autre application intéressante du this compound est sa capacité à induire une augmentation des niveaux de Mrc1 . Mrc1 est une protéine impliquée dans la réponse de contrôle des dommages à l'ADN, et sa régulation à la hausse pourrait potentiellement être utilisée dans l'étude des mécanismes de réparation de l'ADN et des maladies associées.

Amplification de la toxicité de l'amyloïde bêta (Aβ)

Le this compound amplifie également de manière indépendante la toxicité de l'amyloïde bêta (Aβ) . Cette propriété en fait un outil précieux dans la recherche sur la maladie d'Alzheimer, car les plaques Aβ sont une caractéristique de ce trouble neurodégénératif.

Études sur la neuroprotection

Il est intéressant de noter que le this compound peut abolir l'action neuroprotectrice du LY 379268 contre la toxicité de l'amyloïde β dans les cultures cellulaires mixtes de neurones corticaux et d'astrocytes . Cela pourrait être utile pour étudier les mécanismes de neuroprotection et de neurodégénérescence.

Sélectivité pour mGlu3 par rapport aux autres récepteurs mGlu

Le this compound présente une sélectivité > 65 fois supérieure pour mGlu3 par rapport aux autres récepteurs mGlu . Cette forte sélectivité en fait un outil puissant pour étudier le rôle spécifique des récepteurs mGlu3 dans divers processus physiologiques et pathologiques.

In Vivo

In vivo experiments have been used to study the effects of LY 2389575 hydrochloride on various biological systems. Studies have shown that the compound can reduce inflammation and improve cognitive function in mice. Additionally, it has been shown to reduce the toxicity of certain drugs, such as the antiepileptic drug phenytoin.

In Vitro

In vitro experiments have been used to study the inhibition of enzymes and other proteins by LY 2389575 hydrochloride. Studies have shown that the compound can inhibit the activity of enzymes such as cyclooxygenase and 5-lipoxygenase. Additionally, it has been found to inhibit the activity of certain receptors, such as the 5-HT2A receptor.

Mécanisme D'action

Target of Action

LY 2389575 hydrochloride is a selective and noncompetitive negative allosteric modulator (NAM) of the metabotropic glutamate receptor 3 (mGlu3) . The mGlu3 receptor is part of the GPCR family C, which is characterized by a large extracellular amino-terminal domain for binding agonists .

Mode of Action

This binding changes the receptor’s conformation, reducing its response to glutamate . It exhibits an IC50 value of 190 nM, indicating its potent inhibitory effect on mGlu3 .

Biochemical Pathways

The mGlu3 receptor is involved in several biochemical pathways, particularly those related to neuroprotection and neuroinflammation. LY 2389575 hydrochloride, as a negative allosteric modulator of mGlu3, can influence these pathways. For instance, it has been shown to abolish the neuroprotective action of LY 379268 against amyloid β toxicity in mixed cortical neuronal and astrocyte cell cultures .

Pharmacokinetics

Its solubility in dmso and methanol suggests that it may have good bioavailability

Result of Action

LY 2389575 hydrochloride has been shown to induce an increase in Mrc1 levels in microglial cells . It also independently amplifies Amyloid beta (Aβ) toxicity, which could be used in the study of Alzheimer’s disease .

Activité Biologique

Studies have shown that LY 2389575 hydrochloride has a variety of biological activities. In addition to its anti-inflammatory effects, it has been found to have neuroprotective, anticonvulsant, and antinociceptive effects. Additionally, it has been found to have anti-tumor effects in some studies.

Biochemical and Physiological Effects

The biochemical and physiological effects of LY 2389575 hydrochloride are not completely understood. However, studies have shown that the compound can interact with certain enzymes and receptors in a manner that is dependent on the concentration of the compound. Additionally, the compound has been found to interact with certain proteins, such as cyclooxygenase and 5-lipoxygenase, which may explain its anti-inflammatory effects.

Avantages Et Limitations Des Expériences En Laboratoire

LY 2389575 hydrochloride has several advantages for use in laboratory experiments. Firstly, it is a synthetic compound, which means that it is easy to obtain and can be used in a variety of experiments. Additionally, it is a potent inhibitor of enzymes and other proteins, which makes it useful for studying the inhibition of these proteins. However, the compound also has some limitations. It is not soluble in water, which can make it difficult to use in certain experiments. Additionally, the compound is relatively expensive, which can limit its use in certain experiments.

Orientations Futures

The potential future directions for research on LY 2389575 hydrochloride are numerous. Further research could be conducted to explore the compound’s potential therapeutic applications, such as its ability to reduce inflammation and improve cognitive function. Additionally, further research could be conducted to explore the compound’s potential as an inhibitor of enzymes and other proteins. Additionally, further research could be conducted to explore the compound’s potential as a drug delivery system. Finally, further research could be conducted to explore the compound’s potential as a tool for studying the regulation of gene expression.

Safety and Hazards

Propriétés

IUPAC Name |

(3S)-1-(5-bromopyrimidin-2-yl)-N-[(2,4-dichlorophenyl)methyl]pyrrolidin-3-amine;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H15BrCl2N4.ClH/c16-11-7-20-15(21-8-11)22-4-3-13(9-22)19-6-10-1-2-12(17)5-14(10)18;/h1-2,5,7-8,13,19H,3-4,6,9H2;1H/t13-;/m0./s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IRIBLLOEUZMCQY-ZOWNYOTGSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CC1NCC2=C(C=C(C=C2)Cl)Cl)C3=NC=C(C=N3)Br.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1CN(C[C@H]1NCC2=C(C=C(C=C2)Cl)Cl)C3=NC=C(C=N3)Br.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H16BrCl3N4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

438.6 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

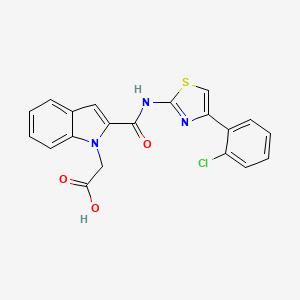

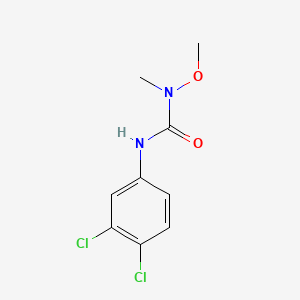

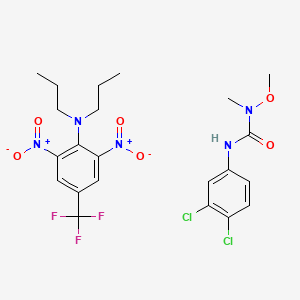

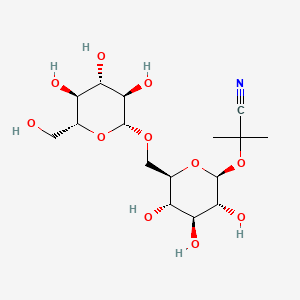

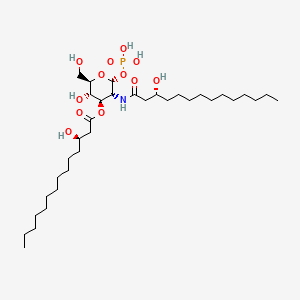

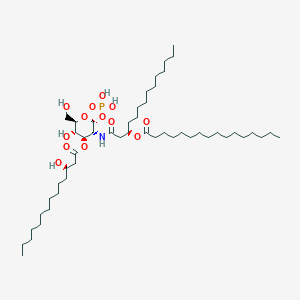

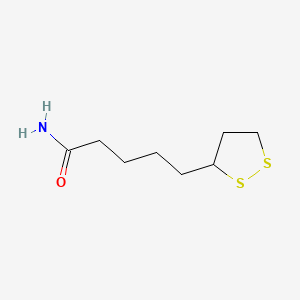

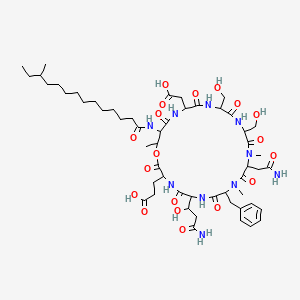

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.